N-cyclopentyl-N'-(furan-2-ylmethyl)-N'-[(4-hydroxyphenyl)methyl]butanediamide
Description
N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a furan ring, and a hydroxyphenyl moiety
Properties
IUPAC Name |
N-cyclopentyl-N'-(furan-2-ylmethyl)-N'-[(4-hydroxyphenyl)methyl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c24-18-9-7-16(8-10-18)14-23(15-19-6-3-13-27-19)21(26)12-11-20(25)22-17-4-1-2-5-17/h3,6-10,13,17,24H,1-2,4-5,11-12,14-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLQASWWMPUNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N(CC2=CC=C(C=C2)O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: The initial step involves the reaction of cyclopentylamine with butanedioic acid to form N-cyclopentylbutanediamide.
Introduction of the Furan Ring: The next step involves the alkylation of the amide with furan-2-ylmethyl chloride under basic conditions to introduce the furan ring.
Attachment of the Hydroxyphenyl Group: Finally, the compound is further reacted with 4-hydroxybenzyl chloride in the presence of a base to attach the hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a building block for advanced materials with specific properties such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and hydroxyphenyl groups could play a role in binding to specific molecular targets, while the cyclopentyl group might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N’-(furan-2-ylmethyl)butanediamide: Lacks the hydroxyphenyl group, which may reduce its potential interactions with certain biological targets.
N-cyclopentyl-N’-(4-hydroxyphenyl)methylbutanediamide: Lacks the furan ring, potentially altering its chemical reactivity and biological activity.
N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-methylbutanediamide: Substitutes the hydroxyphenyl group with a methyl group, which could significantly change its properties.
Uniqueness
N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide is unique due to the combination of its structural features. The presence of both the furan and hydroxyphenyl groups provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
